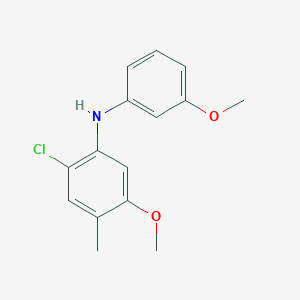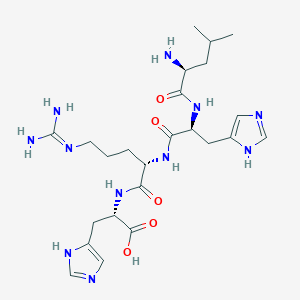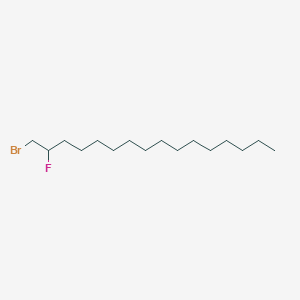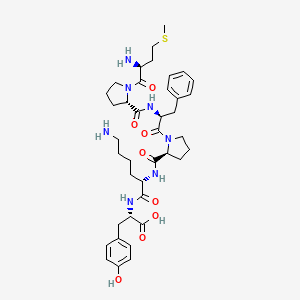![molecular formula C13H14O2 B14179597 Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- CAS No. 919286-05-8](/img/structure/B14179597.png)
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[4.5]deca-6,9-diene core with an acetaldehyde and a methylene group attached, making it a versatile molecule in organic synthesis and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO2 as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Conversion to spiro[4.5]deca-6,9-diene-2-carboxylic acid, 3-methylene-8-oxo-.
Reduction: Formation of spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-hydroxy-.
Substitution: Various substituted spiro[4.5]deca-6,9-diene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including enzyme inhibition and receptor binding. The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential therapeutic use .
Comparación Con Compuestos Similares
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione
- Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-
Uniqueness
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- stands out due to its unique spirocyclic structure and the presence of both aldehyde and ketone functional groups. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
919286-05-8 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(3-methylidene-8-oxospiro[4.5]deca-6,9-dien-2-yl)acetaldehyde |
InChI |
InChI=1S/C13H14O2/c1-10-8-13(9-11(10)4-7-14)5-2-12(15)3-6-13/h2-3,5-7,11H,1,4,8-9H2 |
Clave InChI |
CPDREYIKBLZRGO-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(CC1CC=O)C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)






![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
